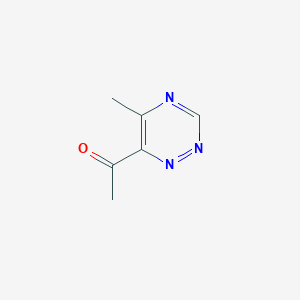

1-(5-Methyl-1,2,4-triazin-6-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

139938-64-0 |

|---|---|

Molecular Formula |

C6H7N3O |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

1-(5-methyl-1,2,4-triazin-6-yl)ethanone |

InChI |

InChI=1S/C6H7N3O/c1-4-6(5(2)10)9-8-3-7-4/h3H,1-2H3 |

InChI Key |

DLVGQTLZGQIBFL-UHFFFAOYSA-N |

SMILES |

CC1=C(N=NC=N1)C(=O)C |

Canonical SMILES |

CC1=C(N=NC=N1)C(=O)C |

Synonyms |

Ethanone, 1-(5-methyl-1,2,4-triazin-6-yl)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 5 Methyl 1,2,4 Triazin 6 Yl Ethanone and Its Analogues

Formation of the 1,2,4-Triazine (B1199460) Ring System

The construction of the 1,2,4-triazine heterocycle is the critical step in the synthesis of its derivatives. Several key strategies have been developed, each employing different precursors and reaction mechanisms to achieve the desired six-membered ring containing three nitrogen atoms.

Condensation Reactions Utilizing Hydrazine (B178648) Derivatives and Dicarbonyl Compounds

One of the most prevalent and versatile methods for synthesizing the 1,2,4-triazine ring involves the cyclocondensation of a hydrazine-containing compound with a 1,2-dicarbonyl compound. This approach builds the ring by forming two new carbon-nitrogen bonds.

The reaction between amidrazones (specifically carboxamidrazones) and 1,2-diketones is a cornerstone for the synthesis of 3,5,6-trisubstituted 1,2,4-triazines. The reaction proceeds through a two-step cyclocondensation process. Initially, the more nucleophilic hydrazine nitrogen of the amidrazone attacks one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization involving the remaining carbonyl group and the amide-type amino group, which after dehydration, yields the aromatic 1,2,4-triazine ring.

In cases where unsymmetrical diketones are used, a mixture of regioisomers can be obtained. The regioselectivity is often dictated by the difference in electrophilicity between the two carbonyl groups, with the initial condensation favoring the more reactive carbonyl. A one-pot variation of this method involves the in situ generation of the necessary intermediate from the condensation of amides with 1,2-dicarbonyl compounds in the presence of a base, followed by the addition of hydrazine hydrate (B1144303) to complete the cyclization. This one-pot procedure avoids the isolation of intermediates and can lead to higher yields in shorter reaction times, especially when conducted under microwave irradiation.

| Reactants | Conditions | Product | Yield | Ref. |

| C-glycosyl formamidrazone, Benzil | EtOH, heat | 3-Glycosyl-5,6-diphenyl-1,2,4-triazine | 53% | organic-chemistry.org |

| Acetamide, Benzil, Hydrazine hydrate | NaOH, EtOH, reflux | 3-Methyl-5,6-diphenyl-1,2,4-triazine | 72% | acs.org |

| Benzamide, 1-Phenyl-1,2-propanedione, Hydrazine hydrate | NaOH, EtOH, reflux | 3,5-Diphenyl-6-methyl-1,2,4-triazine & 3,6-Diphenyl-5-methyl-1,2,4-triazine | 68% (total) | acs.org |

| Formamide, Biacetyl, Hydrazine hydrate | Microwave, solvent-free | 5,6-Dimethyl-1,2,4-triazine | 45% | acs.org |

Similar to the use of 1,2-diketones, α-keto esters serve as effective 1,2-dicarbonyl synthons for the construction of 1,2,4-triazin-5-ones. The reaction with amidrazones proceeds via a cyclocondensation mechanism. When C-glycosyl formamidrazone is reacted with α-keto esters in boiling toluene, the corresponding C-glycosyl-1,2,4-triazin-5(4H)-ones are produced in good yields. organic-chemistry.org This demonstrates the utility of α-dicarbonyl ester equivalents in accessing specific classes of triazine analogues. researchgate.net

1,3-Dipolar Cycloaddition Reactions with Nitrile Imines

While 1,3-dipolar cycloaddition reactions are a powerful tool in heterocyclic synthesis, the reaction of nitrile imines as a [C-N-N] 1,3-dipole typically leads to the formation of five-membered rings. electronicsandbooks.com The most common application of nitrile imine cycloadditions is their reaction with C=C or C≡C bonds to form pyrazolines and pyrazoles, or with C≡N bonds to yield 1,2,4-triazoles. rsc.orgacs.org The formation of a six-membered 1,2,4-triazine ring via the direct 1,3-dipolar cycloaddition of a nitrile imine with a three-atom synthon is not a standard or commonly reported synthetic route. The intrinsic reactivity patterns of nitrile imines favor [3+2] cycloaddition pathways over the [3+3] pathways required for 1,2,4-triazine formation.

Cyclization Reactions of Hydrazides Under Reductive Conditions

Reductive cyclization offers an alternative pathway to the 1,2,4-triazine core, starting from a linear precursor that is cyclized under reductive conditions. This approach is particularly useful for synthesizing fused triazine systems.

One such method involves the mild reduction of a nitro group in N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides. The nitro-substituted hydrazide is prepared via nucleophilic aromatic substitution. Subsequent reduction of the nitro group to an amino group, using reagents like Palladium on carbon with hydrogen (Pd-C/H₂) or Indium powder in acetic acid, generates a key intermediate. This intermediate undergoes a spontaneous or acid-mediated cyclodehydration to form the fused 1,2,4-triazine ring. rsc.org

Another elegant strategy is the intramolecular Staudinger-aza-Wittig reaction. This method begins with an azido-hydrazide precursor. Treatment with a phosphine (B1218219), such as triphenylphosphine (B44618) or tributylphosphine, reduces the azide (B81097) to an iminophosphorane. This intermediate then reacts intramolecularly with the hydrazide carbonyl group to close the ring, forming a dihydro-1,2,4-triazine with the extrusion of phosphine oxide. This method has been successfully applied to the synthesis of complex fused triazines, including the core ring system of the natural product noelaquinone.

| Precursor | Reagents | Product Type | Ref. |

| N'-(2-nitrophenyl)-N'-phenylbenzohydrazide | 1. In powder, AcOH2. AcOH, heat3. NaOH | Benzo-fused 1,2,4-triazinyl radical | rsc.org |

| Azido-hydrazide derivative | PBu₃, Toluene, 100 °C | Fused Dihydro-1,2,4-triazinone |

Reductive Deoxygenation of Triazine N-oxides

The deoxygenation of 1,2,4-triazine N-oxides is a valuable method for preparing the corresponding 1,2,4-triazines, particularly when the parent triazine is difficult to synthesize directly. The N-oxide precursors are often more stable or accessible. A variety of reagents and conditions can be employed to remove the N-oxide oxygen atom.

Phosphorus-based reagents are highly effective for this transformation. Trialkyl phosphites, such as trimethyl phosphite (B83602) or triethyl phosphite, can efficiently deoxygenate 1,2,3-triazine (B1214393) 1-oxides to their corresponding 1,2,3-triazines, and this chemistry is applicable to the 1,2,4-triazine series. chemrxiv.org Similarly, phosphorus trichloride (B1173362) (PCl₃) and triethylphosphine (B1216732) are used for the deoxygenation of 1,2,4-triazine N-oxides, providing the target triazines in good to excellent yields. If phosphorus oxychloride (POCl₃) is used, deoxygenation can be accompanied by chlorination of the triazine ring.

Other reducing agents have also been successfully utilized. Sodium dithionite (B78146) (Na₂S₂O₄) is effective for the reduction of 1,2,4-triazine 4-oxides. The reaction of a 1,2,4-benzotriazine (B1219565) 4-oxide with zinc in hydrochloric acid has also been shown to afford the deoxygenated benzotriazine. Furthermore, some N-oxides can be deoxygenated under non-reagent conditions, such as through thermal methods (e.g., boiling in DMF) or via UV irradiation.

| N-Oxide Substrate | Reagent/Condition | Product | Ref. |

| 6-Phenyl-1,2,4-triazine 4-oxide | POCl₃ | 5-Chloro-6-phenyl-1,2,4-triazine | |

| Fervenulin 4-oxide | Sodium dithionite | Fervenulin | |

| 3-Bromo-1,2,4-benzotriazine 4-oxide | Sodium dithionite | 3-Bromo-1,2,4-benzotriazine | |

| 3-Morpholino-1,2,4-benzotriazine 4-oxide | Zn / HCl | 3-Morpholino-1,2,4-benzotriazine | |

| 1,2,4-Triazine 4-oxides | UV irradiation | 1,2,4-Triazines | |

| Naphtho[1,2-e] organic-chemistry.orgrsc.orgnih.govtriazin-2(3H)-one 1-oxide | Boiling 50% aq. EtOH | Naphtho[1,2-e] organic-chemistry.orgrsc.orgnih.govtriazin-2(3H)-one | researchgate.net |

Photochemical Oxidation of Dihydro-1,2,4-triazines

Photochemical methods offer a green and efficient alternative for the synthesis of aromatic heterocycles. The photochemical oxidation of dihydro-1,2,4-triazines is a viable method for the aromatization of the triazine ring to yield substituted 1,2,4-triazines. This approach is particularly useful for the synthesis of ring-fused 1,2,4-triazine systems. researchgate.net

The process typically involves the irradiation of a solution of the dihydro-1,2,4-triazine derivative in a suitable solvent, often in the presence of a photosensitizer or an oxidizing agent. The reaction proceeds through the generation of radical intermediates, which then undergo dehydrogenation to form the aromatic 1,2,4-triazine ring. While specific examples detailing the synthesis of 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone via this method are not extensively documented, the general applicability of this reaction to analogous systems suggests its potential.

Table 1: Examples of Photochemical Reactions in Triazine Synthesis

| Starting Material | Reagents/Conditions | Product | Reference |

| Benzo[e] rsc.orgresearchgate.netnih.govtriazines | Halogen lamp irradiation, CH2Cl2 | Ring-fused 1,4-dihydro rsc.orgresearchgate.netnih.govtriazin-4-yl radicals | nih.gov |

| 1,2,4-triazine-3,5(2H,4H)-diones | Hydrazines, light | 6-arylated or 6-alkylated 1,2,4-triazine-3,5(2H,4H)-diones | rsc.org |

Reactions of N-Aminobenzamidine Hydrochlorides with Aryl Ortho-quinones

The reaction of N-aminobenzamidine hydrochlorides with aryl ortho-quinones represents a classical and effective method for the construction of fused 1,2,4-triazine rings, specifically benzo[e] rsc.orgresearchgate.netnih.govtriazines. This condensation reaction proceeds readily to form the triazine ring fused to the aromatic system of the quinone.

The general mechanism involves the initial condensation of the N-aminobenzamidine with one of the carbonyl groups of the ortho-quinone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic fused 1,2,4-triazine. Although this method is primarily documented for the synthesis of fused systems, modifications of this approach could potentially be adapted for the synthesis of non-fused, substituted 1,2,4-triazines.

One-Pot Multicomponent Reactions for Triazine Ring Formation

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. youtube.com Several MCRs have been developed for the synthesis of 1,2,4-triazine derivatives. nih.gov

A common approach involves the condensation of a 1,2-dicarbonyl compound, an amidine or its equivalent, and a hydrazine derivative. For the synthesis of this compound, a plausible MCR could involve the reaction of 2,3-butanedione (B143835) (a 1,2-dicarbonyl compound), acetamidine (B91507) (to introduce the 5-methyl group), and a suitable hydrazine derivative. The reaction conditions, such as solvent and catalyst, play a crucial role in directing the reaction towards the desired product.

Table 2: Examples of One-Pot Multicomponent Reactions for Heterocycle Synthesis

| Component 1 | Component 2 | Component 3 | Product Type | Reference |

| Arylaldehydes | Thiourea (B124793) | Orthoformates | 1,3,5-Triazine-2,4-dithiones | nih.gov |

| Phosphonium (B103445) salts | Aldehydes | Sodium azide | 1,2,3-Triazoles | organic-chemistry.org |

Transformations Involving Cyclic Triazoles and Hydrazones

The transformation of other heterocyclic systems, such as cyclic triazoles, in the presence of hydrazones, can also lead to the formation of the 1,2,4-triazine ring. This synthetic strategy often involves ring-opening of the initial heterocycle followed by rearrangement and cyclization with the hydrazone component.

For instance, certain substituted 1,2,3-triazoles can react with N-acylhydrazones under rhodium catalysis to provide intermediates that subsequently cyclize to form 3,5,6-trisubstituted-1,2,4-triazines. organic-chemistry.org The specific substitution pattern of the resulting triazine is dependent on the nature of the starting triazole and hydrazone. The synthesis of N-alkyl-1H-1,2,4-triazoles from N,N-dialkylhydrazones and nitriles via a formal [3+2] cycloaddition has also been reported, showcasing the versatility of hydrazones in triazole and triazine synthesis. rsc.org

Functional Group Transformations and Derivatization Strategies on the this compound Scaffold

Once the this compound scaffold is synthesized, further derivatization can be achieved through various functional group transformations. The presence of the acetyl group at the 6-position offers a key site for such modifications.

Acylation and Aroylation Processes

The acylation and aroylation of 1,2,4-triazine derivatives can occur at different positions depending on the specific substrate and reaction conditions. While direct acylation or aroylation of the acetyl methyl group in this compound would be challenging, reactions on other parts of the molecule or on precursor molecules are more common.

For example, acylation reactions have been reported on the amino groups of 4-amino-1,2,4-triazin-5-ones. researchgate.net Furthermore, the synthesis of N-acetyl derivatives of fused 1,2,4-triazine-6-ones has been achieved by treatment with acetic anhydride. imrpress.comscialert.net Aroylation with reagents like p-nitrobenzoyl chloride has also been demonstrated on related triazino[5,6-b]indole derivatives. nih.gov These examples suggest that if an amino or hydroxyl group were present on the this compound scaffold, acylation or aroylation would be a feasible derivatization strategy.

Table 3: Examples of Acylation and Aroylation on Triazine Systems

| Substrate | Reagent | Product | Reference |

| 2-(amino)thioxo-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine-6-one | Acetic anhydride | N-acetamide derivative | imrpress.comscialert.net |

| 1-aryl-4-thioxo-5-phenyl-triazino[2,1-a]-7,8-dihydro-1,2,4-triazine-8-ones | Acetic anhydride | N-acetyl derivatives | imrpress.comscialert.net |

| 3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-1,2,4-triazino[5,6-b]indole | p-Nitrobenzoyl chloride | 5-(p-nitrobenzoyl) derivative | nih.gov |

Thioacylation Reactions

Thioacylation involves the introduction of a thioacyl group (R-C(S)-) into a molecule. In the context of this compound, the most likely site for such a reaction would be the conversion of the acetyl group's carbonyl to a thiocarbonyl, or reactions involving the methyl group of the acetyl moiety.

The direct thionation of ketones to thioketones can be achieved using various reagents, with Lawesson's reagent being a common choice. However, the reactivity of the acetyl group on the electron-deficient 1,2,4-triazine ring might influence the outcome of such a reaction.

Alternatively, thioacylation can be a method to build thioamide-containing heterocycles. organic-chemistry.orgresearchgate.netorganic-chemistry.org While direct thioacylation on the pre-formed this compound is not well-documented, the synthesis of 3-thioxo-1,2,4-triazin-5-one derivatives is a widely explored area, often starting from thiocarbohydrazide (B147625) or thiosemicarbazide. researchgate.netscirp.org These approaches build the thioxo functionality into the triazine ring during its formation. The synthesis of β-ketothioamides and their use as versatile precursors for various heterocycles is also a well-established field. chim.it

Table 4: Common Reagents for Thionation and Thioacylation

| Reaction Type | Common Reagents | Substrate Type | Product Type |

| Thionation of Carbonyls | Lawesson's Reagent, Phosphorus Pentasulfide | Ketones, Amides | Thioketones, Thioamides |

| Thioacylation | Elemental Sulfur, Amines | Aldehydes, Ketones | Thioamides |

| Heterocycle Synthesis | Thiosemicarbazide, Thiocarbohydrazide | 1,2-Dicarbonyl compounds | Thioxo-triazines |

Reactions with Phosphorus Reagents (e.g., Triphenylphosphine, Diethyl Hydrogen Phosphite)

The reactivity of 1,2,4-triazine derivatives with phosphorus reagents opens avenues for the synthesis of novel organophosphorus compounds and functionalized heterocycles. While direct studies on this compound are limited, the reactivity of related 1,2,4-triazine systems provides significant insights.

The reaction of 3-azido-1,2,4-triazines with triphenylphosphine is a well-established method for the synthesis of phosphazenes. tandfonline.com This transformation, a variant of the Staudinger reaction, proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen to yield the corresponding phosphazene. tandfonline.com These products, which can exist in covalent or phosphonium dipolar ion structures, are valuable synthetic intermediates. tandfonline.com

Furthermore, 1,2,4-triazine derivatives can react with dialkyl hydrogen phosphites, such as diethyl hydrogen phosphite. For instance, the interaction of 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] tandfonline.comnih.govtandfonline.comtriazine with diethyl hydrogen phosphite has been investigated. researchgate.net In a related context, 3-chloro-1,2,4-triazines can undergo reactions with trialkyl phosphites, like trimethyl phosphite, to yield 1,2,4-triazinyl phosphonates via an Arbuzov-type reaction. eurjchem.com

The following table summarizes representative reactions of 1,2,4-triazine derivatives with phosphorus reagents:

| 1,2,4-Triazine Derivative | Phosphorus Reagent | Product Type | Reference |

| 3-Azido-5,6-diphenyl-1,2,4-triazine | Triphenylphosphine | Phosphazene | tandfonline.com |

| 3-Azido-5,6-diphenyl-1,2,4-triazine | Diethyl phosphonate | Phosphoramidate | tandfonline.com |

| 3-Chloro-5,6-diphenyl-1,2,4-triazine | Trimethyl phosphite | 1,2,4-Triazinyl phosphonate | eurjchem.com |

Nucleophilic and Electrophilic Reactivity of the Triazine Moiety

The 1,2,4-triazine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. The positions on the ring exhibit different levels of reactivity, which can be influenced by the substituents present. The carbon atoms of the 1,2,4-triazine ring are electrophilic, with the C-5 and C-6 positions being particularly prone to nucleophilic addition. rsc.org

Studies on the reaction of π-electron rich 1,2,4-triazines with organolithium nucleophiles have shown that the regioselectivity of the addition is dependent on factors such as temperature and the nature of the substituents. rsc.org For instance, in 3,5-bis(trimethylsilyloxy)-1,2,4-triazine, butyllithium (B86547) addition can occur at different positions depending on the reaction conditions. rsc.org

The electrophilic reactivity of the 1,2,4-triazine moiety is less pronounced due to its electron-deficient nature. However, functional groups attached to the triazine ring can undergo electrophilic reactions. For example, amino-substituted 1,2,4-triazines can be acylated or aroylated at the amino group. researchgate.net

Quantum chemical studies have been employed to quantify the reactivity of the 1,2,4-triazine ring towards electrophilic and nucleophilic reagents, providing insights into atomic charges and Fukui coefficients. researchgate.net

Introduction of Fused Heterobicyclic Nitrogen Systems

The 1,2,4-triazine moiety serves as a versatile building block for the synthesis of fused heterobicyclic nitrogen systems, which are of significant interest in medicinal chemistry. nih.govtandfonline.comtandfonline.comnih.gov These fused systems are typically constructed by reacting a functionalized 1,2,4-triazine with a bifunctional reagent, leading to the formation of a new heterocyclic ring.

For example, 4-amino-3-mercapto-1,2,4-triazin-5-ones can be treated with bifunctional oxygen and halogen compounds to synthesize 1,2,4-triazino[3,4-b] tandfonline.comnih.govtandfonline.comthiadiazolones and thiadiazinones. nih.gov Similarly, 4-amino-3-thioxo-1,2,4-triazin-5-ones can be used as precursors for a variety of fused heterocycles, including thiazolidinones, imidazolones, and pyrimidinones. tandfonline.comtandfonline.com

The interaction between 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) and chloroacetonitrile (B46850) results in the formation of 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] tandfonline.comnih.govtandfonline.comtriazine, demonstrating a straightforward approach to a fused triazino-triazine system. researchgate.net

Advanced Alkylation Procedures on Triazine Rings

Alkylation of the 1,2,4-triazine ring can be challenging due to the electron-deficient nature of the ring and the potential for multiple reactive sites. However, advanced methodologies have been developed to achieve this transformation.

A notable example is the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones. researchgate.netrsc.org This eco-friendly method utilizes a photoinduced cross-dehydrogenative coupling reaction with hydrazines to introduce aryl or alkyl groups at the C-6 position. researchgate.net While this has been demonstrated on a triazinedione system, the principles may be adaptable to other 1,2,4-triazine scaffolds.

Formation of Hydrazone Derivatives

The ethanone (B97240) moiety in this compound provides a reactive handle for the formation of various derivatives, most notably hydrazones. Hydrazones are formed by the reaction of the ketone with hydrazine or its substituted derivatives. wikipedia.orglibretexts.org This condensation reaction is a fundamental transformation in organic chemistry and offers a straightforward method for modifying the side chain of the target molecule. wikipedia.org

The general reaction involves the acid-catalyzed condensation of the ketone with a hydrazine, leading to the formation of a C=N bond and the elimination of a water molecule. libretexts.org The resulting hydrazone can serve as an intermediate in further transformations, such as the Wolff-Kishner reduction to an alkyl group, or it can be a final product with its own unique biological and chemical properties. libretexts.org The synthesis of hydrazone derivatives from substituted 1,3,5-triazines has been reported, highlighting the utility of this reaction in the broader triazine family. nih.gov

The formation of hydrazones from this compound with various hydrazines would lead to a library of derivatives with diverse substituents at the imine nitrogen, allowing for the systematic exploration of structure-activity relationships.

Control of Regioselectivity in Synthesis

Challenges in Regioisomeric Mixture Formation from Unsymmetrical Precursors

The synthesis of substituted 1,2,4-triazines often involves the condensation of an α-dicarbonyl compound with an amidrazone. When an unsymmetrical α-dicarbonyl compound is used, the formation of regioisomeric products is a significant challenge. For instance, the reaction of a C-glycopyranosyl formamidrazone with an unsymmetrical 1,2-dicarbonyl derivative can potentially yield both 5- and 6-substituted 3-glycopyranosyl-1,2,4-triazines. mdpi.com

The regioselectivity of this cyclocondensation process is governed by the relative reactivity of the two carbonyl groups of the dicarbonyl compound. mdpi.com The initial condensation typically occurs at the more reactive carbonyl group. For example, in the reaction with phenylglyoxal, the aldehyde group is more reactive than the ketone group, leading to the preferential formation of the 5-phenyl-substituted 1,2,4-triazine. mdpi.com However, in many cases, a mixture of regioisomers is obtained, necessitating challenging separation procedures. Overcoming this challenge is crucial for the efficient and unambiguous synthesis of specific 1,2,4-triazine isomers.

Recent advancements have focused on developing regioselective synthetic methods. One such approach involves a formal [4+2] cycloaddition of 1,2,4,5-tetrazines with enamines, which provides a one-step, regioselective route to 1,2,4-triazines, thereby avoiding the formation of isomeric mixtures often encountered in classical condensation methods. nih.gov

Chromatographic Separation Techniques for Isomers (e.g., Chiral Supercritical Fluid Chromatography)

The separation of isomers, including regioisomers and enantiomers, is a critical step in the synthesis and characterization of substituted 1,2,4-triazines to ensure the isolation of the desired biologically active compound. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the resolution of such isomers, offering advantages in terms of speed, efficiency, and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.comresearchgate.net

Research into the synthesis of various 1,2,4-triazine analogues has demonstrated the utility of SFC for the separation of closely related isomers. For instance, in the development of 3,5,6-trisubstituted 1,2,4-triazines as G-protein-coupled receptor 84 (GPR84) antagonists, the synthesis of unsymmetrical analogues often results in the formation of regioisomeric mixtures. nih.gov In such cases, SFC is employed as a crucial purification step to isolate the individual regioisomers for subsequent biological evaluation. nih.gov

The general principle behind chiral SFC involves the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomers of a chiral compound. This differential interaction leads to different retention times, allowing for their separation. The mobile phase in SFC is typically composed of supercritical carbon dioxide, which exhibits low viscosity and high diffusivity, enabling rapid and efficient separations. chromatographyonline.commdpi.com Organic modifiers, such as methanol (B129727) or ethanol (B145695), are often added to the mobile phase to enhance the solubility of the analytes and to modulate the interactions with the stationary phase. chromatographyonline.com

While specific SFC separation data for this compound is not extensively detailed in the public domain, the successful application of this technique to a variety of substituted 1,2,4-triazines provides a strong basis for its applicability. The selection of the appropriate chiral stationary phase and the optimization of mobile phase composition are key to achieving successful enantiomeric or diastereomeric separations.

A representative example of the parameters that would be considered in the development of an SFC method for the separation of 1,2,4-triazine isomers is presented in the table below. This data is illustrative and based on methodologies applied to analogous heterocyclic compounds.

| Parameter | Condition |

|---|---|

| Instrumentation | Supercritical Fluid Chromatography (SFC) System |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | CO₂ / Methanol (with or without additive) |

| Flow Rate | 2.0 - 5.0 mL/min |

| Back Pressure | 100 - 150 bar |

| Column Temperature | 35 - 45 °C |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton NMR (¹H-NMR)

Detailed ¹H-NMR data for 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone, including chemical shifts (δ), multiplicities, and coupling constants (J), are not currently available in the surveyed literature. Such data would be crucial for identifying the electronic environment of each proton within the molecule.

Carbon-13 NMR (¹³C-NMR)

Similarly, specific ¹³C-NMR spectral data for this compound, which would provide information on the chemical shifts of each carbon atom, remains unpublished in the accessible scientific domain.

Two-Dimensional NMR (2D-NMR) Techniques

Advanced 2D-NMR techniques such as COSY, HSQC, and HMBC would be instrumental in assembling the complete molecular structure by establishing correlations between protons and carbons. However, no studies employing these techniques for this compound have been found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry data, which would provide the exact mass of the molecular ion and confirm the elemental formula of this compound, is not available in the reviewed sources.

Electron Impact Mass Spectrometry (EI-MS)

The characteristic fragmentation pattern of this compound under Electron Impact (EI) conditions has not been reported. This data would be valuable for confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Infrared (IR) spectroscopy, is indispensable for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FT-IR spectroscopy provides high-resolution data on the vibrational modes of this compound. The spectrum would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ethanone (B97240) group. For acetylated triazino-triazine derivatives, this band appears in the region of 1705–1693 cm⁻¹. jocpr.com The aromatic-like C=N and C=C stretching vibrations of the triazine ring would produce a series of medium to strong bands in the 1610–1450 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the methyl groups will be observed around 2900-3000 cm⁻¹, while their bending vibrations will appear near 1450 and 1375 cm⁻¹.

Standard IR spectroscopy confirms the presence of the key functional groups. The most diagnostic absorption would be that of the ketone C=O stretch. For related 1,2,4-triazine (B1199460) structures, the C=N stretching of the triazine moiety is observed as a medium-strong band around 1608 cm⁻¹. mdpi.com The spectrum would also feature bands attributed to the in-plane and out-of-plane bending vibrations of the triazine ring and the C-H bonds.

Table 2: Characteristic IR/FT-IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| ~2950-3000 | C-H Stretch | Methyl (CH₃) | Medium |

| ~1700 | C=O Stretch | Ketone (ethanone) | Strong |

| ~1610 | C=N Stretch | 1,2,4-Triazine Ring | Medium-Strong |

| ~1490-1550 | C=C Stretch | 1,2,4-Triazine Ring | Medium |

Electronic Absorption and Emission Spectroscopy

These techniques probe the electronic structure of the molecule by examining how it absorbs and emits light, providing insights into its molecular orbitals and electronic transitions.

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or dichloromethane (B109758) is expected to display absorption bands in the UV region. These absorptions are primarily due to π→π* transitions within the conjugated system of the 1,2,4-triazine ring and the acetyl group. Studies on similar substituted triazines show maximum absorption wavelengths in the UV region, typically between 220 and 340 nm, which are attributed to these high-energy π→π* transitions. e3s-conferences.orgresearchgate.net The presence of nitrogen and oxygen atoms with lone pairs of electrons could also give rise to weaker, lower-energy n→π* transitions, though these may be obscured by the more intense π→π* bands. mdpi.com

Upon absorption of UV radiation, the molecule is promoted from its ground electronic state (S₀) to an excited state (e.g., S₁), a process often dominated by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For many triazine derivatives, this HOMO-LUMO transition corresponds to the principal π→π* electronic transition. publish.csiro.au

Triazine rings are known to be electron-accepting (electrophilic). mdpi.com Therefore, in this compound, the HOMO is likely distributed over the methyl and acetyl substituents as well as the ring, while the LUMO is expected to be centered primarily on the electron-deficient triazine core. d-nb.info This results in a charge-transfer (CT) character for the transition, from the substituents to the ring. mdpi.com

Following excitation, the molecule can relax to the ground state via fluorescence. However, many N-heterocyclic compounds, including triazines, are often weakly fluorescent. mdpi.com This low quantum yield is typically due to efficient intersystem crossing (ISC) from the excited singlet state (S₁) to a triplet state (T₁), a process often facilitated by the presence of low-lying n→π* states which promotes spin-orbit coupling. researchgate.net Therefore, significant phosphorescence might be observed at low temperatures, although fluorescence emission, if detectable, would appear at a longer wavelength than the absorption band (a phenomenon known as the Stokes shift).

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For the target compound, this compound, the theoretical elemental composition can be calculated from its molecular formula, C₆H₇N₃O.

Theoretical Composition:

Carbon (C): 52.55%

Hydrogen (H): 5.14%

Nitrogen (N): 30.64%

Oxygen (O): 11.67%

Below is a representative data table illustrating how such results would be presented.

Table 1: Elemental Analysis Data for C₆H₇N₃O

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 52.55 | Data not available |

| Hydrogen (H) | 5.14 | Data not available |

| Nitrogen (N) | 30.64 | Data not available |

X-ray Diffraction Analysis for Solid-State Structure Determination

For this compound, single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure, including the planarity of the triazine ring and the orientation of the methyl and ethanone substituents. This technique would also reveal details about the crystal packing, intermolecular interactions (such as hydrogen bonding or π-stacking), and the crystallographic parameters of the unit cell.

Despite the importance of this characterization method, specific crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, have not been reported in publicly accessible scientific literature. Therefore, a detailed discussion of its solid-state structure based on experimental XRD data cannot be provided at this time.

The following table is a template showing the type of crystallographic data that would be obtained from an X-ray diffraction study.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₇N₃O |

| Formula weight | 137.14 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

Chemical Reactivity and Mechanistic Studies of 1 5 Methyl 1,2,4 Triazin 6 Yl Ethanone

Reactivity of the 1,2,4-Triazine (B1199460) Ring System

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system, a characteristic that fundamentally governs its reactivity. This electron deficiency makes it a potent azadiene in cycloaddition reactions and activates it towards nucleophilic reagents.

Derivatives of 1,2,4-triazine are known to undergo several characteristic transformations, primarily driven by the electron-poor nature of the ring.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This is one of the most significant reactions of 1,2,4-triazines. nih.gov They act as electron-deficient dienes, reacting readily with electron-rich dienophiles such as enamines, ynamines, or strained alkynes. researchgate.netresearchgate.net The reaction typically proceeds through an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a molecule of dinitrogen (N₂), ultimately forming a substituted pyridine (B92270) or dihydropyridine (B1217469) ring. nih.gov The reaction rate and scope can be significantly influenced by the substituents on both the triazine ring and the dienophile. acs.org For 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone, the acetyl group at C6 would act as an electron-withdrawing group, further enhancing the ring's reactivity in IEDDA reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron deficiency of the 1,2,4-triazine ring facilitates the substitution of good leaving groups (like halides) by nucleophiles. More significantly, it can also undergo nucleophilic substitution of hydrogen (SNH), particularly at the C5 position, which is the most electrophilic carbon in the ring. researchgate.net Reactions of 1,2,4-triazine 4-oxides with nucleophiles like Grignard reagents or cyanide ions have been shown to yield 5-substituted 1,2,4-triazines. researchgate.netrsc.org While the target compound is not an N-oxide, strong nucleophiles like organolithium reagents can add to the ring, leading to substitution or the formation of dihydrotriazine adducts. rsc.org

Ring Contraction and Transformation: Under certain conditions, the 1,2,4-triazine ring can undergo transformations to form other heterocyclic systems. For example, reactions with various reagents can lead to ring contraction, yielding imidazole (B134444) derivatives. Treatment of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) can result in a ring transformation to produce 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles.

The reactivity of the 1,2,4-triazine ring is highly dependent on the electronic nature of the reacting partner.

Reactions with Electron-Rich Reagents (Nucleophiles): As discussed, the 1,2,4-triazine system is highly reactive towards nucleophiles. researchgate.net The C5 position is the primary site of attack, followed by C6 and C3. In this compound, the C5 position is substituted with a methyl group, potentially directing nucleophilic attack to the C6 or C3 positions if a suitable leaving group were present. SNH reactions with strong nucleophiles like organometallic reagents could potentially occur, though this may compete with reactions at the ethanone (B97240) carbonyl group. researchgate.net

Reactions with Electron-Deficient Reagents (Electrophiles): Due to its inherent electron-deficient character, the 1,2,4-triazine ring is generally unreactive towards electrophilic attack. The nitrogen atoms' lone pairs are delocalized within the aromatic system, making them poor bases and nucleophiles. Electrophilic aromatic substitution is not a typical reaction pathway for this heterocyclic system.

Transformations Involving the Ethanone Moiety

The acetyl group (-COCH₃) attached to the C6 position of the triazine ring introduces a second reactive center to the molecule, allowing for a range of classical ketone reactions.

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by various nucleophiles.

Condensation Reactions: The carbonyl group can react with amine derivatives to form imines or related compounds. For instance, reaction with hydrazines or substituted hydrazines would yield the corresponding hydrazones. This is a common reaction used in the derivatization of ketones and aldehydes for characterization or to build more complex heterocyclic systems. researchgate.net

Reduction: The ketone can be reduced to a secondary alcohol, 1-(5-Methyl-1,2,4-triazin-6-yl)ethanol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. This provides a route for introducing new carbon-carbon bonds at this position.

A summary of potential carbonyl group reactions is presented below.

Table 1: Potential Reactions at the Carbonyl Group| Reaction Type | Reagent | Product Type |

|---|---|---|

| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

The methyl group adjacent to the carbonyl is activated, and its protons (α-protons) are acidic, enabling a variety of base-catalyzed reactions.

Aldol Condensation: In the presence of a base, the ethanone can act as a nucleophile (via its enolate) and react with aldehydes (like benzaldehyde) in a Claisen-Schmidt condensation to form α,β-unsaturated ketones (chalcones).

Halogenation: The α-protons can be substituted by halogens (Cl, Br, I) under acidic or basic conditions. Exhaustive halogenation in the presence of a base followed by cleavage leads to the haloform reaction, which would convert the acetyl group into a carboxylic acid.

Alkylation: The enolate formed by deprotonation of the methyl group can be alkylated using alkyl halides, allowing for the extension of the carbon chain.

Exploration of Novel Reaction Pathways for Fused Heterocyclic Systems

The dual reactivity of this compound makes it a valuable synthon for constructing fused heterocyclic systems. researchgate.net The triazine ring and the ethanone moiety can participate in tandem or sequential reactions to build new rings.

One established strategy involves the reaction of a functionalized triazine with a bifunctional reagent. For example, a common method for synthesizing fused 1,2,4-triazines is the cyclization of a precursor that incorporates both functionalities needed for ring closure. chempap.org In the case of the target compound, the ethanone's methyl and carbonyl groups could serve as a 1,3-dielectrophilic unit after initial modification. For instance, α-halogenation of the methyl group would create a 1,3-dielectrophile that could react with a binucleophile like thiourea (B124793) or amidines to form a fused thiazole (B1198619) or pyrimidine (B1678525) ring, respectively.

Another approach is the intramolecular cyclization of a suitably substituted derivative. If a nucleophilic group is introduced elsewhere on the molecule (e.g., at the C3 position of the triazine ring), it could potentially attack either the carbonyl carbon or the α-carbon of the ethanone moiety to form a new fused ring. Research on related 6-methyl-1,2,4-triazine derivatives has shown that they can be precursors to fused systems like triazino[3,4-b] researchgate.netresearchgate.netrsc.orgthiadiazines. researchgate.net This highlights the potential for using the existing methyl and a neighboring functional group to construct novel polycyclic heteroaromatic compounds. The synthesis of pyrrolo[2,1-f] researchgate.netrsc.orgresearchgate.nettriazines from either triazine or pyrrole (B145914) starting materials is another example of building fused systems based on the triazine core. nih.gov

Table 2: Potential Fused Ring Syntheses

| Reagent(s) | Intermediate Step | Fused Ring Formed |

|---|

Cyclization with Cyanamide (B42294) and Malonic Acid

The proposed mechanism commences with a Knoevenagel condensation between the carbonyl group of this compound and the active methylene (B1212753) protons of malonic acid. This step, typically catalyzed by a weak base, would generate an α,β-unsaturated dicarboxylic acid intermediate. Subsequent decarboxylation of this intermediate under thermal conditions would yield a conjugated carboxylic acid.

The next phase of the reaction involves the nucleophilic addition of cyanamide to the α,β-unsaturated system. The amino group of cyanamide can act as a nucleophile, attacking the β-position of the unsaturated acid in a Michael-type addition. Following this, an intramolecular cyclization is expected to occur. The nitrile group of the cyanamide adduct can be attacked by the nitrogen of the triazine ring or the exocyclic amino group, or the amino group can attack the carboxylic acid, leading to the formation of a new six-membered ring. The final step would involve tautomerization to yield the aromatic pyrimido[4,5-e] nih.govnih.govmsu.edutriazine derivative. The reaction conditions, such as temperature and the choice of catalyst, would be critical in directing the reaction towards the desired product and minimizing side reactions.

Table 1: Proposed Intermediates and Products in the Cyclization of this compound with Cyanamide and Malonic Acid

| Compound Name | Molecular Formula | Role in Reaction |

| This compound | C₆H₇N₃O | Starting Material |

| Malonic Acid | C₃H₄O₄ | Reagent |

| Cyanamide | CH₂N₂ | Reagent |

| α,β-Unsaturated Dicarboxylic Acid Intermediate | C₉H₉N₃O₄ | Intermediate |

| Conjugated Carboxylic Acid Intermediate | C₈H₇N₃O₂ | Intermediate |

| Pyrimido[4,5-e] nih.govnih.govmsu.edutriazine Derivative | C₉H₇N₅O | Proposed Product |

Note: The data in this table is based on a postulated reaction mechanism and awaits experimental verification.

Oxidation and Reduction Chemistry of the Compound

The presence of the acetyl group on the 1,2,4-triazine ring allows for a range of oxidation and reduction reactions, targeting the side chain while potentially leaving the heterocyclic core intact, depending on the reaction conditions.

Oxidation:

The acetyl group of this compound can be oxidized to a carboxylic acid, yielding 5-methyl-1,2,4-triazine-6-carboxylic acid. This transformation can be achieved using various oxidizing agents. A common method for such an oxidation is the haloform reaction, which involves the use of a halogen (e.g., bromine or iodine) in the presence of a base (e.g., sodium hydroxide). The reaction proceeds through the formation of a trihalomethyl ketone intermediate, which is then cleaved by the hydroxide (B78521) ion to give the corresponding carboxylate and a haloform.

Alternatively, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions can also effect this transformation. However, the harsh conditions associated with these reagents might lead to the degradation of the electron-deficient triazine ring. Therefore, milder and more selective methods are generally preferred.

Reduction:

The acetyl group is susceptible to reduction to either an alcohol or a methylene group. The reduction to a secondary alcohol, 1-(5-methyl-1,2,4-triazin-6-yl)ethanol, can be readily accomplished using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This reagent is highly selective for the reduction of aldehydes and ketones and is unlikely to affect the triazine ring.

For the complete reduction of the acetyl group to an ethyl group, yielding 6-ethyl-5-methyl-1,2,4-triazine, more vigorous reduction methods are required. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) are classic methods for such transformations. The choice between these two methods would depend on the stability of the triazine ring under acidic (Clemmensen) or basic (Wolff-Kishner) conditions. Given the potential for acid-catalyzed degradation of the triazine ring, the Wolff-Kishner reduction might be the more suitable approach.

Table 2: Products of Oxidation and Reduction of this compound

| Reaction Type | Reagent(s) | Product Name | Product Molecular Formula |

| Oxidation | I₂ / NaOH | 5-Methyl-1,2,4-triazine-6-carboxylic acid | C₅H₅N₃O₂ |

| Reduction | NaBH₄ | 1-(5-Methyl-1,2,4-triazin-6-yl)ethanol | C₆H₉N₃O |

| Reduction | H₂NNH₂ / KOH | 6-Ethyl-5-methyl-1,2,4-triazine | C₆H₉N₃ |

Note: The products listed are the expected outcomes based on the known reactivity of the functional groups.

Compound Index

Advanced Computational Chemistry and Molecular Modeling Applications

Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comnih.gov It is widely employed to understand the relationship between a molecule's structure and its reactivity. For 1,2,4-triazine (B1199460) derivatives, DFT is used to calculate optimized geometries, electronic properties, and to explore potential reaction pathways. irjweb.comresearchgate.net

Calculation of Geometric and Electronic Parameters

DFT calculations are instrumental in determining the most stable three-dimensional conformation of a molecule by optimizing its geometry to a minimum energy state. This process yields precise geometric parameters, including bond lengths, bond angles, and dihedral (torsional) angles. irjweb.com For instance, in a study on N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine, DFT was used to establish that the triazine ring was coplanar with the attached benzimidazole (B57391) ring. irjweb.com

Electronic parameters derived from DFT calculations provide insight into the charge distribution and electrostatic properties of the molecule. The molecular electrostatic potential (MEP) surface, for example, is used to predict reactive sites for electrophilic and nucleophilic attack by mapping the electrostatic potential onto the electron density surface. researchgate.net

Table 1: Illustrative Geometric Parameters for a 1,2,4-Triazine Derivative calculated via DFT (Note: Data is for N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine as an example)

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C1-N2 | 1.3751 |

| Bond Length | C3-N2 | 1.3897 |

| Torsional Angle | C10-N11-C14-N13 | 0° |

| Torsional Angle | C10-N11-C14-N15 | 180° |

| Data sourced from a DFT study on a related 1,2,4-triazine derivative. irjweb.com |

Prediction of Reaction Mechanisms and Transition States

DFT is a critical tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates and the high-energy transition states that connect them. This allows for a detailed understanding of reaction mechanisms, reaction kinetics, and the factors that control product formation. rsc.org For example, DFT can be used to investigate the multi-step domino annulation reactions used to synthesize some 1,2,4-triazine derivatives or to understand the regioselectivity of nucleophilic substitution on the triazine ring. nih.govrsc.org Computational investigation of model compounds can reveal the source of energy barriers for interconversion between different molecular forms, often highlighting steric destabilization of the transition state (TS). researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.commalayajournal.org A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule is more likely to undergo chemical reactions. researchgate.net DFT calculations are the standard method for determining the energies of these orbitals. For example, the HOMO-LUMO energy gap for N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine was calculated to be 4.4871 eV, which reflects its chemical reactivity. irjweb.com

Table 2: Illustrative Frontier Orbital Energies for a 1,2,4-Triazine Derivative (Note: Data is for N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine as an example)

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Data sourced from a DFT/B3LYP/6-311++G study. irjweb.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. frontiersin.orgnih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. The 1,2,4-triazine scaffold is found in many molecules designed as inhibitors for therapeutic targets like kinases, mTOR, and various receptors. nih.govnih.govacs.org

Prediction of Binding Poses and Interaction Energies

Docking algorithms generate numerous possible binding poses of a ligand within the active site of a protein. These poses are then "scored" using functions that estimate the binding affinity or free energy of binding, typically expressed in kcal/mol. nih.gov A lower (more negative) binding energy score generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity. nih.gov In a study of 1,2,4-triazine derivatives as potential tubulin inhibitors for breast cancer, molecular docking identified compounds with high binding affinities, with one promising candidate exhibiting a docking score of -9.6 kcal/mol. nih.gov

Table 3: Example Docking Scores of 1,2,4-Triazine Derivatives Against Protein Targets

| Compound Class | Protein Target | Example Docking Score (kcal/mol) |

| 1,2,4-triazin-3(2H)-one derivative | Tubulin | -9.6 |

| 1,2,4-triazine derivative | Lanosterol 14-demethylase (CYP51) | -8.2 to -11.9 |

| Illustrative data sourced from studies on various 1,2,4-triazine derivatives. frontiersin.orgnih.gov |

Identification of Key Binding Site Residues (e.g., Hydrogen Bonds, π-π Stacking, Cation-π Interactions)

Beyond predicting binding energy, molecular docking provides detailed insights into the specific noncovalent interactions that anchor a ligand in the protein's active site. nih.gov These interactions are crucial for binding affinity and selectivity.

Hydrogen Bonds: These are critical directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. In a study of 1,2,4-triazine derivatives targeting the adenosine (B11128) A2A receptor, the amino-triazine core was found to make two critical hydrogen bonding interactions with the side chain of the amino acid residue Asn253. acs.orgnih.gov

π-π Stacking: This interaction occurs between aromatic rings. rug.nl The planar 1,2,4-triazine ring and any attached aromatic substituents can participate in π-π stacking with aromatic residues in the protein binding site, such as phenylalanine, tyrosine, or tryptophan. researchgate.net

Cation-π Interactions: This is a strong noncovalent interaction between a cation (e.g., from a protonated lysine (B10760008) or arginine residue) and the electron-rich face of an aromatic ring like the triazine ring. nih.gov

By analyzing these interactions, medicinal chemists can rationally design modifications to the ligand to enhance its binding affinity and selectivity for the target protein. rsc.org

Table 4: Examples of Key Ligand-Residue Interactions for 1,2,4-Triazine Derivatives

| Protein Target | Key Interacting Residues | Type of Interaction |

| Adenosine A2A Receptor | Asn253 | Hydrogen Bond |

| Human D-amino acid oxidase (h-DAAO) | Gly313, Arg283, Tyr224, Tyr228 | Hydrogen Bond |

| Human D-amino acid oxidase (h-DAAO) | Leu51, His217, Gln53, Leu215 | Hydrophobic Interaction |

| ROCK1 Kinase | Lys105 | Cation-π Interaction |

| Illustrative data sourced from multiple studies on 1,2,4-triazine derivatives. nih.govnih.govrsc.orgnih.gov |

Based on a comprehensive review of the available scientific literature, there is currently no specific published research on the compound "1-(5-Methyl-1,2,4-triazin-6-yl)ethanone" that directly corresponds to the detailed computational and molecular modeling applications outlined in your request.

The search for data pertaining to the validation of its docking models with mutagenesis studies, specific Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) derivations, pharmacophore modeling, Ligand Lipophilic Efficiency (LLE) calculations, and computational assessments of its metabolic stability in human liver microsomes did not yield specific results for this particular molecule.

While the methodologies listed—such as QSAR, pharmacophore modeling, and in silico pharmacokinetic predictions—are standard techniques in computational drug discovery, and research exists for the broader class of 1,2,4-triazine derivatives, the specific application and resulting data for "this compound" are not available in the public domain. Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for this specific compound.

Advanced Computational Analysis of this compound Remains a Developing Field

Extensive research into the advanced computational chemistry and molecular modeling applications specifically for the chemical compound This compound has revealed a notable gap in publicly available scientific literature. While computational studies are prevalent for the broader class of 1,2,4-triazine derivatives, detailed investigations focusing solely on the druglike property optimization and molecular dynamics of this particular ethanone-substituted triazine are not readily found.

Computational techniques are critical in modern drug discovery for refining the pharmacological profiles of lead compounds. These methods allow for the early prediction and optimization of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as druglike properties. For the broader family of 1,2,4-triazine derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and in silico ADMET profiling are commonly employed to guide the synthesis of compounds with more favorable pharmacological profiles. These studies often reveal that descriptors like electronegativity and water solubility significantly influence the inhibitory activity of these compounds. However, specific data applying these computational approaches to optimize the druglike properties of this compound are not documented in the surveyed literature.

Similarly, molecular dynamics (MD) simulations serve as a powerful tool to understand the conformational behavior of a molecule and its dynamic interactions within a biological target's binding site. By simulating the atomic movements over time, researchers can gain insights into the stability of a ligand-protein complex, which is crucial for predicting the efficacy and duration of a drug's action. For various 1,2,4-triazine analogs, MD simulations have been used to assess the stability of their interactions with therapeutic targets, often revealing stable conformations and key binding interactions. Despite the utility of this technique, there is no specific information available from molecular dynamics simulations detailing the conformational and binding site analysis of this compound.

Applications in Materials Science and Optoelectronics

Integration of 1,2,4-Triazine (B1199460) Derivatives in Organic Electronic Devices

The electron-deficient core of the 1,2,4-triazine ring system is central to its utility in organic electronic devices. This property facilitates the acceptance and transport of electrons, a crucial function in various electronic applications.

The 1,2,4-triazine moiety is recognized as a potent electron acceptor, a fundamental requirement for n-type semiconductor materials. nih.gov N-type semiconductors are essential for the fabrication of complementary logic circuits, which are the building blocks of modern electronics. The performance of these materials is largely dependent on their electron mobility and stability. While specific performance data for 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone in n-type transistors is not extensively documented in publicly available literature, the general class of triazine derivatives has shown significant promise. For instance, 1,3,5-triazine (B166579) derivatives have been successfully employed as host materials in organic light-emitting diodes (OLEDs) due to their excellent electron transport capabilities. psu.edu The electron mobility in these materials can exceed 10⁻⁴ cm² V⁻¹ s⁻¹, which is a critical parameter for efficient device operation. psu.edu The introduction of an acetyl group, as seen in this compound, can further enhance the electron-accepting properties of the triazine core, potentially leading to improved performance in n-type organic field-effect transistors (OFETs). rsc.org

Table 1: Electron Mobility of Selected Triazine-Based n-type Semiconductors

| Compound Class | Electron Mobility (μe) | Reference |

|---|

Note: This table presents data for the broader class of triazine derivatives to illustrate their potential as n-type semiconductors.

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells. In DSSCs, a photosensitizer (dye) absorbs light and injects electrons into a wide-bandgap semiconductor. The electron-accepting nature of 1,2,4-triazine derivatives makes them suitable components in the design of organic dyes for DSSCs. research-nexus.netresearchgate.net These triazine-based dyes can act as the primary light-harvesters and electron injectors.

Computational studies using density functional theory (DFT) have been employed to investigate the suitability of 1,2,4-triazine derivatives as sensitizers in DSSCs. research-nexus.net These studies focus on optimizing the molecular structures and evaluating key optoelectronic parameters such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy gap (Eg), light-harvesting efficiency (LHE), and open-circuit voltage (Voc). research-nexus.net Favorable values for these parameters are indicative of a potentially efficient solar cell. For example, a triazine-based metal-free organic dye with a donor-π-acceptor (D-π-A) structure has been reported to achieve a power conversion efficiency (PCE) of 3.63%. researchgate.net More advanced molecular engineering of triazatruxene (TAT) based organic sensitizers has led to even higher efficiencies, with one such sensitizer (B1316253) achieving a PCE of 12.81%. nih.gov

Table 2: Performance Parameters of a DSSC Utilizing a Triazine-Based Dye

| Parameter | Value | Reference |

|---|---|---|

| Power Conversion Efficiency (PCE) | 3.69% | researchgate.net |

| Short-Circuit Current Density (Jsc) | 7.76 mA cm⁻² | researchgate.net |

| Open-Circuit Voltage (Voc) | 691 mV | researchgate.net |

Note: This data is for a representative 1,2,4-triazine-containing organic sensitizer and illustrates the potential of this class of compounds in DSSCs.

Synthesis and Characterization of Organometallic Complexes

The nitrogen atoms within the 1,2,4-triazine ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions to form organometallic complexes. tandfonline.comrsc.org This coordination ability opens up a vast area for the design of new materials with tailored electronic, magnetic, and optical properties.

The 1,2,4-triazine scaffold can act as a versatile ligand. Depending on the substituents and the metal center, it can coordinate in various modes. For instance, derivatives of 3-(2-pyridyl)-1,2,4-triazine are known to form both mononuclear and binuclear complexes. rsc.org Research on compounds structurally related to this compound, such as 5-acylmethyl-3-(2-pyridyl)-1,2,4-triazines, has demonstrated their efficacy as ligands for copper(II), forming dimeric neutral complexes. The coordination typically involves the nitrogen atoms of the triazine ring and potentially the oxygen atom of the acetyl group, which can act as a chelating agent. The coordination geometry and the resulting complex's stability are influenced by the nature of the metal ion and the steric and electronic properties of the substituents on the triazine ring. tandfonline.com

The formation of organometallic complexes with 1,2,4-triazine ligands, including those derived from this compound, holds significant potential for the development of novel materials. These complexes can exhibit interesting photophysical and electrochemical properties, making them suitable for a range of applications. For example, lead(II) complexes with a 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine ligand have been investigated for their potential use as the emitting layer in organic light-emitting devices (OLEDs). rsc.org The coordination of the metal ion can influence the luminescence and electroluminescence properties of the material. Furthermore, the ability of triazine-based ligands to form metal-organic frameworks (MOFs) offers possibilities in areas such as gas storage, separation, and catalysis. bohrium.com The specific properties of the resulting materials are highly dependent on the choice of both the metal center and the organic ligand, allowing for a high degree of tunability.

Future Directions and Advanced Research Perspectives

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Triazine Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, including the study of triazine derivatives. These computational tools offer the potential to accelerate the discovery and development of new compounds with desired properties, saving both time and resources.

In the context of triazine chemistry, AI and ML algorithms can be trained on existing datasets of triazine compounds to predict various properties, such as their biological activity, toxicity, and physicochemical characteristics. For instance, Quantitative Structure-Activity Relationship (QSAR) models, a key application of machine learning, can establish correlations between the molecular structure of triazine derivatives and their biological effects. rsc.org This predictive capability can guide the design of new molecules with enhanced therapeutic potential.

Machine learning models are also being developed to predict the outcomes of chemical reactions, a crucial aspect of synthetic chemistry. By analyzing vast amounts of reaction data, these models can help chemists identify optimal reaction conditions, predict product yields, and even suggest novel synthetic routes for complex triazine-based molecules. arxiv.org This data-driven approach can significantly streamline the synthesis of compounds like 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone.

Furthermore, AI can be employed to analyze large datasets from high-throughput screening experiments, identifying promising hit compounds for further investigation. This can be particularly valuable in the search for new drug candidates based on the triazine scaffold. The application of AI and ML in chemistry is a rapidly growing field, and its impact on the study of triazines is expected to be profound. researchgate.netnih.govmdpi.com

Development of Sustainable and Green Synthetic Methodologies for Triazine Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including triazine derivatives. The goal is to develop methods that are more environmentally friendly, safer, and more efficient than traditional approaches.

One promising area of research is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis, for example, can often lead to significantly shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. chim.itresearchgate.net Ultrasound-assisted synthesis, or sonochemistry, is another green technique that has been successfully applied to the synthesis of triazine derivatives, often allowing for reactions to be carried out in aqueous media, further reducing the reliance on organic solvents. mdpi.comnih.govnih.govambeed.com

The development of novel catalytic systems is also a key aspect of green chemistry. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a particularly attractive approach. Additionally, research is ongoing into the use of more benign and renewable solvents to replace traditional volatile organic compounds.

The application of these green synthetic methodologies to the production of this compound and other triazine derivatives will be crucial for minimizing the environmental impact of their synthesis and aligning with the principles of sustainable chemistry. researchgate.netresearchgate.net

Exploration of Novel Biological Pathways and Underexplored Therapeutic Areas

The triazine scaffold is a versatile platform for the development of biologically active compounds. nih.govresearchgate.net While triazine derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents, there remain many unexplored biological pathways and therapeutic areas where these compounds could have a significant impact.

For instance, the potential of triazine derivatives to modulate the activity of specific enzymes or receptors involved in disease processes is an area of active research. The unique electronic properties of the triazine ring can be leveraged to design compounds that interact with specific biological targets with high affinity and selectivity. acs.org

The exploration of triazine derivatives for the treatment of neurodegenerative diseases, such as Alzheimer's disease, is a promising and relatively underexplored area. nih.govresearchgate.net Some triazine-based compounds have shown the ability to inhibit key enzymes involved in the pathology of Alzheimer's, highlighting the potential of this scaffold in the development of new therapies for this debilitating condition.

Furthermore, the application of triazine derivatives in areas such as immunology and metabolic diseases is also gaining attention. nih.govnih.gov As our understanding of the molecular basis of disease continues to grow, so too will the opportunities to explore the therapeutic potential of triazine compounds in novel and underexplored areas.

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is essential for optimizing synthetic processes and designing new chemical transformations. Advanced spectroscopic and imaging techniques are providing unprecedented insights into the intricate details of chemical reactions in real-time.

For the study of triazine chemistry, techniques such as in-situ NMR spectroscopy and mass spectrometry can be used to monitor the progress of reactions, identify reaction intermediates, and elucidate complex reaction pathways. nih.govaau.dk This information is invaluable for optimizing reaction conditions and developing more efficient synthetic methods.

Advanced imaging techniques, such as fluorescence microscopy, can be used to visualize the localization and dynamics of triazine-based compounds within living cells. This can provide crucial information about their mechanism of action and help to identify their biological targets.

The application of these advanced analytical techniques will be instrumental in unraveling the complexities of triazine chemistry, from fundamental reaction mechanisms to their interactions with biological systems. This knowledge will be critical for the rational design of new triazine-based molecules with tailored properties and functions.

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of scientific research lies in collaboration and the integration of knowledge from different disciplines. The study of triazine derivatives is a prime example of a field that can benefit from a multidisciplinary approach, bringing together expertise from chemistry, biology, and materials science. mdpi.comresearchgate.net

At the interface of chemistry and biology, researchers can work together to design and synthesize novel triazine-based probes for studying biological processes, or to develop new therapeutic agents that target specific disease pathways. nih.govnih.govrsc.org The collaboration between synthetic chemists and biologists is essential for translating fundamental chemical discoveries into tangible biomedical applications.

In the realm of materials science, the unique properties of the triazine ring make it an attractive building block for the development of new functional materials. teamchem.conih.govmdpi.com Triazine-based polymers and covalent organic frameworks (COFs) have shown promise in a variety of applications, including gas storage, catalysis, and electronics. taylorandfrancis.com The synergy between chemists and materials scientists will be crucial for designing and fabricating new materials with tailored properties and functions.

By fostering collaboration and communication across these different scientific disciplines, researchers can unlock the full potential of triazine chemistry and drive innovation in a wide range of fields, from medicine to materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.